molecular formula C12H9FN2O3 B8646054 5-(4-Fluorophenoxy)-2-nitroaniline

5-(4-Fluorophenoxy)-2-nitroaniline

Cat. No.: B8646054
M. Wt: 248.21 g/mol
InChI Key: XGYREOFPEJRLOU-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-2-nitroaniline is a nitroaromatic compound characterized by a 2-nitroaniline backbone substituted with a 4-fluorophenoxy group at the 5-position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

5-(4-fluorophenoxy)-2-nitroaniline

InChI

InChI=1S/C12H9FN2O3/c13-8-1-3-9(4-2-8)18-10-5-6-12(15(16)17)11(14)7-10/h1-7H,14H2

InChI Key

XGYREOFPEJRLOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent at 5-Position Molecular Formula Melting Point (°C) Biological Activity (IC50) Key Reference
5-(4-Fluorophenoxy)-2-nitroaniline 4-Fluorophenoxy C₁₂H₉FN₂O₃ Not reported Not reported N/A
5-(4-Methylpiperazin-1-yl)-2-nitroaniline 4-Methylpiperazinyl C₁₁H₁₆N₄O₂ 150.2–151.5 α-Glucosidase inhibition: 0.85–29.72 µM
5-Fluoro-2-methoxy-4-nitroaniline 2-Methoxy, 5-Fluoro C₇H₇FN₂O₃ Not reported Not reported
5-(4-Allylpiperazin-1-yl)-2-nitroaniline 4-Allylpiperazinyl C₁₃H₁₈N₄O₂ 83.6–85.4 Not reported

Key Observations :

  • Substituent Bulk and Polarity: The 4-fluorophenoxy group in the target compound introduces moderate steric bulk and electron-withdrawing effects, contrasting with the smaller, electron-donating methoxy group in 5-fluoro-2-methoxy-4-nitroaniline . Piperazinyl derivatives (e.g., 4-methylpiperazinyl) enhance solubility and hydrogen-bonding capacity, which correlates with their antidiabetic activity .
  • Biological Activity: Piperazinyl-substituted nitroanilines exhibit potent α-glucosidase and α-amylase inhibition (IC50 = 0.85–40.24 µM), suggesting that bulky, nitrogen-rich substituents enhance enzyme binding .

Key Observations :

  • Piperazinyl Derivatives : Synthesized via nucleophilic substitution under reflux conditions, achieving high yields (>80%) .
  • Reduction Methods : Nitro groups in analogues like 4-fluoro-2-methoxy-5-nitroaniline are reduced using SnCl₂, a method applicable to the target compound for generating diamine intermediates .

Physicochemical Properties

  • Melting Points : Piperazinyl derivatives exhibit higher melting points (e.g., 150–151°C for 4a) compared to allyl-substituted analogues (83–85°C), indicating stronger intermolecular forces in the former .
  • Stability: Diamine derivatives (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are unstable and require immediate use in subsequent reactions, a trait likely shared by reduced forms of this compound .

Catalytic and Reactivity Profiles

  • Nitro Group Reduction: Analogues like 2-nitroaniline are reduced to o-phenylenediamine using AgNi@ZnO catalysts within 30 seconds, suggesting the target compound’s nitro group is similarly reactive .
  • Electronic Effects: The electron-withdrawing 4-fluorophenoxy group may slow reduction kinetics compared to electron-donating substituents (e.g., methoxy), though experimental confirmation is needed.

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